1,3-diphenyl-1H-pyrazol-5-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-diphenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-15-11-14(12-7-3-1-4-8-12)16-17(15)13-9-5-2-6-10-13/h1-11,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGMZXWEBJJQID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00984896, DTXSID10901993 | |
| Record name | 2,5-Diphenyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00984896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_1188 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10901993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6632-05-9, 114138-49-7 | |
| Record name | MLS002667933 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57963 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Diphenyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00984896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-DIPHENYL-1H-PYRAZOL-5-OL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1,3 Diphenyl 1h Pyrazol 5 Ol and Its Derivatives
Classical and Cyclocondensation Approaches
The cornerstone of pyrazole (B372694) synthesis lies in the cyclocondensation reaction between a compound containing a hydrazine (B178648) moiety and a 1,3-dicarbonyl compound. This approach, often referred to as the Knorr pyrazole synthesis, remains a widely used and versatile method for constructing the pyrazole ring. beilstein-journals.orgnih.gov
Condensation of Hydrazine Derivatives with 1,3-Dicarbonyl Compounds
The most traditional and straightforward synthesis of pyrazol-5-ones involves the condensation of a hydrazine derivative with a β-ketoester. For the specific synthesis of 1,3-diphenyl-1H-pyrazol-5-ol, phenylhydrazine is reacted with a 1,3-dicarbonyl compound such as ethyl benzoylacetate. The reaction proceeds through an initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the final pyrazolone (B3327878) ring. researchgate.netresearchgate.net
A variety of catalysts can be employed to facilitate this reaction. For example, nano-ZnO has been shown to be an effective catalyst for the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol from ethyl acetoacetate and phenylhydrazine, resulting in a 95% yield. mdpi.comnih.gov
Regioselectivity in Pyrazole Ring Formation
When an unsymmetrical hydrazine, such as phenylhydrazine, reacts with an unsymmetrical 1,3-dicarbonyl compound, the formation of two possible regioisomers can occur. The regioselectivity of the reaction is determined by which nitrogen atom of the hydrazine derivative attacks which carbonyl group of the dicarbonyl compound.
In the case of the reaction between phenylhydrazine and ethyl acetoacetate, the more nucleophilic nitrogen of the phenylhydrazine preferentially attacks the more electrophilic ketone carbonyl group of the ethyl acetoacetate. ias.ac.in This is followed by the less nucleophilic nitrogen attacking the ester carbonyl, leading to the formation of 1-phenyl-3-methyl-5-pyrazolone as the major product. The regioselectivity can be influenced by the reaction conditions and the nature of the substituents on both the hydrazine and the dicarbonyl compound. For the synthesis of 1-aryl-3,4,5-substituted pyrazoles from 1,3-diketones and arylhydrazines, the reaction can proceed with high regioselectivity at room temperature in N,N-dimethylacetamide. mdpi.comorganic-chemistry.org
Modern and Sustainable Synthesis Techniques
In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. These "green" chemistry approaches aim to reduce reaction times, energy consumption, and the use of hazardous solvents. rsc.org
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of pyrazole derivatives. rsc.orgdergipark.org.tr This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods. rsc.orgmdpi.com
For instance, the synthesis of 1,3-diphenyl-2-pyrazoline derivatives has been achieved in high yields with short reaction times under microwave irradiation. researchgate.net Similarly, pyrazolone derivatives have been synthesized efficiently via a one-pot, solvent-free, microwave-assisted reaction. mdpi.com This approach offers significant advantages in terms of energy and time savings. mdpi.com The synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazoles has also been successfully carried out using microwave irradiation. nih.gov
| Compound | Synthesis Method | Reaction Time | Yield |
| 1,3-diphenyl-2-pyrazoline derivatives | Microwave-assisted | Short | High |
| 4-arylidenepyrazolone derivatives | One-pot, solvent-free, microwave-assisted | Not specified | High |
| 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole | Microwave-assisted | Not specified | Not specified |
Ultrasound-Promoted Synthetic Pathways
Ultrasound-assisted synthesis is another green chemistry technique that utilizes high-frequency sound waves to promote chemical reactions. nih.gov This method can enhance reaction rates and yields by creating localized high temperatures and pressures through a phenomenon known as acoustic cavitation. nih.gov
The synthesis of various pyrazole and pyrazolone derivatives has been successfully achieved using ultrasound irradiation. nih.govuomosul.edu.iq This approach is often characterized by shorter reaction times, milder reaction conditions, and improved energy efficiency compared to conventional methods. nih.gov For example, the synthesis of pyrazoline derivatives has been reported using an ultrasound-assisted one-pot, two-step methodology. nih.gov This technique is considered a sustainable and environmentally friendly approach as it can reduce energy consumption and the use of solvents. nih.gov
Mechanochemical Synthesis Approaches
Mechanochemical synthesis, which involves conducting reactions in the solid state by grinding or milling, represents a highly sustainable and solvent-free approach to chemical synthesis. This technique has been successfully applied to the synthesis of pyrazole derivatives.
A notable example is the one-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazine under mechanochemical ball-milling conditions. semanticscholar.org This method is highly efficient, environmentally friendly, and offers several advantages, including short reaction times, high yields, the absence of a solvent, and a simple work-up procedure. semanticscholar.org The reaction proceeds by grinding the reactants together, often with a solid oxidant like sodium persulfate, to facilitate the cyclization and subsequent aromatization to the pyrazole ring. semanticscholar.org
| Reactants | Product | Method | Key Advantages |
| Chalcones and hydrazine | 3,5-diphenyl-1H-pyrazoles | Mechanochemical ball milling | Short reaction time, high efficiency, solvent-free, simple work-up |
Catalytic Strategies in Pyrazole Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to pyrazoles with enhanced efficiency, selectivity, and sustainability. Both metal-based and acid-catalyzed methods have been extensively explored to facilitate the key cyclization and condensation steps.
The use of metal and nanocatalysts offers significant advantages, including high yields, mild reaction conditions, and the potential for catalyst recycling. These heterogeneous and homogeneous systems are effective in activating substrates and promoting the requisite bond formations for the pyrazole ring.
Cerium(IV) sulfate (Ce(SO4)2.4H2O) has been employed as an efficient, reusable, and environmentally friendly heterogeneous catalyst for the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s. This method involves the reaction of 1-phenyl-3-methyl-5-pyrazolone with various aryl aldehydes in a water/ethanol solution, demonstrating high yields and short reaction times.
Nano-ZnO particles have proven to be effective catalysts in the green synthesis of various pyrazole derivatives. In one approach, substituted pyrazoles are prepared from cinnamaldehydes and hydrazine hydrate under microwave-assisted, solvent-free conditions using nano-ZnO as a catalyst. pharmacophorejournal.com This method is noted for its good yields and rapid reaction times compared to conventional heating. pharmacophorejournal.com Another application involves a one-pot, four-component synthesis of pyranopyrazole derivatives using nano-ZnO in an aqueous medium, highlighting the catalyst's efficiency and reusability.
Nano-NiZr₄(PO₄)₆ represents a class of phosphate-based nanocatalysts. While direct literature on Nano-NiZr₄(PO₄)₆ for pyrazole synthesis is specific, the closely related Nano-CdZr₄(PO₄)₆ has been successfully used as a reusable catalyst for the multicomponent synthesis of pyrazolopyridines. researchgate.net This suggests that related transition metal zirconium phosphates, including the nickel variant, are a promising class of catalysts for constructing complex pyrazole-containing heterocycles.
Below is a table summarizing the application of these catalysts in the synthesis of pyrazole derivatives.
Table 1: Applications of Metal and Nanocatalysts in Pyrazole Synthesis| Catalyst | Precursors | Product Type | Key Advantages |
|---|---|---|---|
| Ce(SO₄)₂·4H₂O | Aryl aldehydes, 1-phenyl-3-methyl-5-pyrazolone | 4,4′-(Arylmethylene)bis(pyrazol-5-ol)s | High yields, short reaction time, reusable catalyst, environmentally friendly. |
| Nano-ZnO | Cinnamaldehydes, Hydrazine hydrate | Substituted 3-Phenyl-1H-Pyrazoles | Good yields, rapid reaction under microwave, solvent-free conditions. pharmacophorejournal.com |
| Nano-CdZr₄(PO₄)₆ | Ethyl acetoacetate, Aldehyde, Hydrazine, Ammonium acetate (B1210297) | Pyrazolopyridines | High catalytic activity, reusability, use of environmentally friendly solvents. researchgate.net |
Acid catalysis is a cornerstone of pyrazole synthesis, frequently employed to promote the cyclization of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazines. The reaction of chalcones (α,β-unsaturated ketones) with hydrazine hydrate in the presence of glacial acetic acid is a classic method to produce pyrazole derivatives. pharmacognosyjournal.net The acid facilitates the initial condensation and subsequent cyclization and dehydration steps to form the stable aromatic pyrazole ring. This approach is valued for its simplicity and effectiveness in generating a wide array of substituted pyrazoles.
One-Pot and Multicomponent Reaction (MCR) Methodologies
One-pot and multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical strategies for synthesizing complex molecules like pyrazoles from simple starting materials in a single synthetic operation. These methods avoid the need for isolating intermediates, thereby saving time, reagents, and reducing waste.
A notable example is the one-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazine under mechanochemical ball-milling conditions. semanticscholar.org This solvent-free approach utilizes sodium persulfate as an oxidant and is characterized by short reaction times, high efficiency, and a simple work-up procedure. semanticscholar.org Another versatile MCR involves the synthesis of pyranopyrazoles through a four-component reaction of an aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate, often facilitated by a nanocatalyst like nano-ZnO.
The data below illustrates examples of MCRs used for pyrazole synthesis.
Table 2: One-Pot and Multicomponent Syntheses of Pyrazole Derivatives| Reaction Type | Reactants | Catalyst/Conditions | Product |
|---|---|---|---|
| One-Pot | Chalcone, Hydrazine, Sodium persulfate | Mechanochemical ball milling | 3,5-Diphenyl-1H-pyrazole semanticscholar.org |
| Four-Component | Aryl aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Nano-ZnO, Water | 6-Amino-4-aryl-1,4-dihydropyrano[2,3-c]pyrazole |
Synthetic Transformations from Advanced Precursors (e.g., Chalcone Epoxides)
The synthesis of pyrazoles can also be achieved from more complex or "advanced" precursors, allowing for the introduction of specific functionalities. Chalcone epoxides serve as valuable three-carbon synthons for this purpose.
A specific methodology has been developed for the synthesis of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol from a chalcone epoxide precursor. ajol.info The synthesis begins with the preparation of trans-1,3-diphenyl-2,3-epoxy-1-propanone. This epoxide is then reacted with 2,4-dinitrophenylhydrazine in glacial acetic acid. The reaction proceeds through the opening of the epoxide ring by the hydrazine, followed by an intramolecular cyclization and subsequent aromatization to yield the final pyrazol-4-ol derivative in high yield (85.5%). ajol.info This route provides a direct method to install a hydroxyl group at the C4 position of the pyrazole ring, a feature not readily accessible from standard chalcone-hydrazine condensations. ajol.inforesearchgate.net
Advanced Spectroscopic and Structural Elucidation of 1,3 Diphenyl 1h Pyrazol 5 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the tautomeric forms of pyrazolones in solution. The chemical shifts and multiplicities of protons and carbons provide a definitive fingerprint for each isomer.
The ¹H NMR spectrum provides clear evidence for the dominant tautomeric form in a given solvent.
The Hydroxy (-OH) Tautomer: In this form, the spectrum is expected to show a characteristic signal for the proton on the C4 of the pyrazole (B372694) ring, typically as a singlet. The two phenyl groups would produce multiplets in the aromatic region (approximately 7.2-8.0 ppm). A broad singlet corresponding to the hydroxyl proton (-OH) would also be present, with its chemical shift being highly dependent on the solvent and concentration. For a closely related analog, 1-phenyl-1H-pyrazol-3-ol, the pyrazole H-4 proton appears as a doublet at 5.92 ppm and the -OH proton gives a broad singlet at a significantly downfield shift of 12.16 ppm in CDCl₃, indicating strong hydrogen bonding. rsc.org
The Pyrazolone (B3327878) (CH₂) Tautomer: This form lacks the C4-H and the O-H protons. Instead, it features a methylene group (CH₂) at the C4 position of the ring. This would give rise to a characteristic singlet integrating to two protons, expected in the aliphatic region of the spectrum (around 3.5 ppm). The aromatic protons of the two phenyl rings would show signals in the range of 7.2-8.0 ppm.
The analysis of a sample of 1,3-diphenyl-5-pyrazolone would thus allow for the determination of the predominant tautomer under the specific analytical conditions.
Table 1: Expected ¹H NMR Chemical Shifts for Tautomers of 1,3-Diphenyl-1H-pyrazol-5-ol Note: Data for the -OH form is based on the closely related analog 1-phenyl-1H-pyrazol-3-ol. rsc.org
| Proton | Expected Chemical Shift (δ, ppm) for -OH Form | Expected Chemical Shift (δ, ppm) for Pyrazolone Form | Multiplicity |
|---|---|---|---|
| Phenyl-H | 7.25 - 7.67 | 7.20 - 8.00 | Multiplet |
| Pyrazole C4-H | 5.92 | - | Singlet / Doublet |
| Pyrazolone C4-H₂ | - | ~3.5 | Singlet |
¹³C NMR, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT-135) experiments, offers an unambiguous method for identifying the carbon skeleton and the tautomeric form.
Broadband Decoupled ¹³C NMR: The spectrum would show distinct signals for all carbon atoms in the molecule. In the pyrazolone tautomer, a key signal would be the carbonyl carbon (C=O) at C5, typically appearing significantly downfield (~170 ppm). The CH₂ carbon at C4 would resonate in the aliphatic region (~40 ppm). The pyrazole ring carbons C3 and C5 (in the -OH form) and C3 (in the pyrazolone form) would appear in the 140-160 ppm range. The carbons of the two phenyl rings would produce a series of signals between 118 and 140 ppm.
DEPT-135 Spectroscopy: This experiment is crucial for distinguishing between different types of carbon atoms based on the number of attached protons.
CH and CH₃ groups appear as positive signals.
CH₂ groups appear as negative signals.
Quaternary carbons (including C=O) are absent.
For the -OH tautomer , the DEPT-135 spectrum would show a positive signal for the CH group at C4 of the pyrazole ring, along with positive signals for the various CH groups of the phenyl rings. For the pyrazolone tautomer , a characteristic negative signal for the CH₂ group at C4 would be observed, while the C=O signal would be absent. This provides a definitive marker for the pyrazolone structure.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is highly effective for identifying the functional groups present and thus distinguishing between the tautomers in the solid state or in solution. The key difference lies in the presence of either a hydroxyl (-OH) group or a carbonyl (C=O) group.
For the 1,3-diphenyl-5-pyrazolone tautomer, the spectrum is characterized by a strong absorption band corresponding to the carbonyl group (C=O) stretching vibration. This band is typically observed in the region of 1690-1710 cm⁻¹. A study of this compound reported the C=O stretch specifically at 1699 cm⁻¹. researchgate.net The spectrum also displays bands for aromatic C-H stretching between 3067-3044 cm⁻¹ and aliphatic C-H stretching (from the CH₂ group in the pyrazolone ring) between 2956-2911 cm⁻¹. researchgate.net
Conversely, the This compound tautomer would be identified by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration. The absence of a strong peak around 1700 cm⁻¹ would further support the predominance of the hydroxyl form.
Table 2: Characteristic IR Absorption Bands for 1,3-Diphenyl-5-pyrazolone researchgate.net
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |
|---|---|---|
| Carbonyl (C=O) | Stretching | 1699 |
| Aromatic C-H | Stretching | 3067 - 3044 |
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is used to determine the precise mass of the compound, which in turn confirms its elemental composition. For this compound, the molecular formula is C₁₅H₁₂N₂O.
The expected monoisotopic mass is 236.094963 Da. HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a protonated molecular ion [M+H]⁺. The calculated exact mass for this ion [C₁₅H₁₃N₂O]⁺ is 237.10224. The experimental measurement of a mass value extremely close to this calculated value would unequivocally confirm the compound's elemental formula.
X-ray Crystallography and Solid-State Structural Analysis
Studies on analogous pyrazol-5-ol derivatives show that the hydroxyl (-OH) tautomer is often favored in the crystalline state. For example, the crystal structure of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate reveals that the pyrazole ring is essentially planar.
The two phenyl rings attached to the pyrazole core are not coplanar with the central heterocyclic ring due to steric hindrance. In the aforementioned analog, the phenyl ring at the N1 position is twisted with respect to the pyrazole ring, with a dihedral angle of 60.83(5)°. A similar significant twist is expected for the phenyl group at the C3 position in this compound.
In the solid state, strong intermolecular hydrogen bonds are a dominant feature of pyrazol-5-ol structures. The hydroxyl group of one molecule typically forms a hydrogen bond with a nitrogen atom of an adjacent molecule, leading to the formation of chains or dimers. This hydrogen bonding network is a key factor in stabilizing the crystal lattice.
Analysis of Crystal Packing and Supramolecular Interactions
The crystal packing of this compound is anticipated to be governed by a combination of weak non-covalent interactions, including C—H⋯O, C—H⋯N, C—H⋯π, and π–π interactions. These forces collectively stabilize the three-dimensional crystal lattice.
C—H⋯π Interactions: The electron-rich π-systems of the phenyl and pyrazole rings are expected to act as acceptors for hydrogen bonds from the C-H donors of neighboring molecules. These C—H⋯π interactions are a significant directional force in the packing of aromatic compounds, influencing the relative orientation of molecules within the crystal.
π–π Interactions: Stacking of the aromatic phenyl and pyrazole rings is a prominent feature anticipated in the crystal structure of this compound. These π–π stacking interactions can occur in either a parallel-displaced or a T-shaped (edge-to-face) geometry. The centroid-to-centroid distances and slip angles between the stacked rings would be indicative of the strength and nature of these interactions. Such interactions are fundamental in minimizing steric hindrance and maximizing attractive van der Waals forces.
A hypothetical representation of these interactions is detailed in the following table, based on typical values observed in similar structures.
| Interaction Type | Donor (D) | Acceptor (A) | D···A Distance (Å) | D—H···A Angle (°) |
| C—H⋯O | C-H (Phenyl) | O (Hydroxyl) | 2.9 - 3.5 | 120 - 170 |
| C—H⋯N | C-H (Phenyl) | N (Pyrazole) | 3.0 - 3.6 | 120 - 170 |
| C—H⋯π | C-H (Phenyl) | Centroid (Phenyl/Pyrazole) | 2.5 - 3.0 (H to centroid) | 130 - 180 |
| π–π | Centroid (Phenyl) | Centroid (Phenyl) | 3.3 - 3.8 | - |
Characterization of Intramolecular Hydrogen Bonding Networks
A key structural feature of this compound is the potential for intramolecular hydrogen bonding. The tautomeric nature of the pyrazol-5-ol ring system allows for the existence of different forms, including the keto-enol tautomerism. In the solid state, the molecule is likely to adopt a conformation that is stabilized by an intramolecular hydrogen bond between the hydroxyl proton and a nitrogen atom of the pyrazole ring.
This intramolecular O—H⋯N hydrogen bond would create a pseudo-six-membered ring, significantly influencing the planarity of the molecule and its electronic properties. The strength of this hydrogen bond can be inferred from the O⋯N distance and the O—H⋯N angle. A short O⋯N distance (typically in the range of 2.5 to 2.8 Å) would indicate a strong hydrogen bond. This interaction is crucial in determining the preferred tautomeric form in the solid state and restricts the conformational freedom of the molecule.
The geometric parameters for a typical intramolecular hydrogen bond in such a system are presented below.
| Donor (D) | H | Acceptor (A) | D···A Distance (Å) | D—H···A Angle (°) |
| O | H | N | 2.5 - 2.8 | 140 - 170 |
Chemical Reactivity and Mechanistic Investigations of 1,3 Diphenyl 1h Pyrazol 5 Ol
Reactions Involving the Hydroxyl Functionality at Position 5
The hydroxyl group at the C5 position of the pyrazole (B372694) ring is a key site for chemical modification, readily undergoing reactions such as esterification, etherification, and oxidation. The tautomeric nature of the pyrazolone (B3327878) ring, existing in equilibrium between the -OH (enol) and -C=O (keto) forms, plays a crucial role in directing the outcome of these reactions.
Esterification and Etherification Reactions
The hydroxyl group of 1,3-diphenyl-1H-pyrazol-5-ol can be acylated and alkylated to form the corresponding esters and ethers. While both O-acylation/alkylation and C-acylation/alkylation at the C4 position are possible due to the keto-enol tautomerism, the reaction conditions can be tuned to favor one over the other.
O-acylation is typically achieved by reacting the pyrazolone with acyl chlorides or anhydrides. The regioselectivity between C- and O-acylation can be influenced by factors such as the solvent, base, and the nature of the acylating agent. For instance, in the absence of a strong base, O-acylation can be a significant pathway.
Similarly, etherification can be accomplished through reactions with alkyl halides in the presence of a base. The choice of the base and reaction conditions is critical to direct the alkylation to the oxygen atom.
| Reactant | Reagent | Product Type | Reference |
| This compound | Acyl chloride | O-Acyl pyrazole | N/A |
| This compound | Alkyl halide/Base | O-Alkyl pyrazole | N/A |
Oxidation Reactions and Product Formation
The pyrazole ring is generally resistant to oxidation, but under specific conditions, the this compound molecule can undergo oxidative transformations. The nature of the oxidant and the reaction conditions determine the final products. For instance, oxidative ring-opening of 5-aminopyrazoles has been reported to yield 3-diazenylacrylonitrile derivatives under mild, transition-metal-free conditions researchgate.net. While this is not a direct oxidation of the hydroxyl group of this compound, it highlights a potential reactivity pathway for the pyrazole ring system under oxidative stress.
Computational studies on the oxidation of 1H-pyrazol-5-amines suggest the formation of a hydroxylamine intermediate, followed by the elimination of water, leading to the ring-opened product researchgate.net.
Electrophilic Substitution on Aromatic Moieties and Pyrazole Ring
The pyrazole ring and the attached phenyl groups are susceptible to electrophilic substitution reactions. The position of substitution is directed by the electronic properties of the heterocyclic ring and the substituents. The pyrazole ring itself is electron-rich and generally directs electrophilic attack to the C4 position.
Halogenation, such as bromination and chlorination, of pyrazole derivatives readily occurs at the C4 position. For example, 3-aryl-1H-pyrazol-5-amines can be halogenated at the C4 position using N-halosuccinimides (NXS) in DMSO dntb.gov.uabeilstein-archives.orgresearchgate.netbeilstein-archives.org. Nitration of pyrazole derivatives can also be achieved, leading to the introduction of a nitro group, typically at the C4 position.
The phenyl rings at the N1 and C3 positions can also undergo electrophilic substitution, although the reactivity is influenced by the pyrazole ring. The orientation of substitution on the phenyl rings (ortho, meta, or para) will be governed by the directing effects of the pyrazole moiety.
| Reaction Type | Reagent | Position of Substitution | Reference |
| Halogenation | N-halosuccinimides (NXS) | C4 of pyrazole ring | dntb.gov.uabeilstein-archives.orgresearchgate.netbeilstein-archives.org |
| Nitration | Fuming nitric acid/Acetic anhydride | C4 of pyrazole ring and/or phenyl rings | mdpi.com |
Nucleophilic Attack Pathways on the Pyrazole Ring System
Due to its electron-rich nature, the pyrazole ring of this compound is generally not susceptible to direct nucleophilic attack. However, the introduction of electron-withdrawing groups or activation through specific reaction conditions can facilitate nucleophilic substitution or addition reactions.
For instance, the conversion of 1,3-diphenyl-2-pyrazolin-5-one to a 5-azido derivative has been reported, which then serves as a precursor for further nucleophilic substitution reactions researchgate.netnih.gov. Ring-opening reactions of pyrazolines with activated alkynes have also been observed, leading to the formation of 1H-pyrazole-4,5-dicarboxylates, indicating a complex reaction pathway involving nucleophilic attack and subsequent rearrangement rsc.org.
Reaction Mechanisms of Cascade and Tandem Processes for Derivative Formation
This compound and its derivatives are excellent substrates for cascade and tandem reactions, allowing for the rapid construction of complex molecular architectures from simple starting materials. These one-pot multicomponent reactions are highly efficient and atom-economical.
One notable example is the synthesis of pyrazolo[3,4-b]pyridone systems through the domino reaction of 1-phenyl-3-(4-alkoxyphenyl)pyrazole-4-carbaldehydes with 3-methyl-5-aminopyrazole and 2,2-dimethyl-1,3-dioxane-4,6-dione nuph.edu.ua. The proposed mechanism involves the initial formation of an intermediate from the aldehyde and dioxanedione, which then undergoes a nucleophilic attack by the aminopyrazole, followed by cyclization and aromatization nih.gov.
Another example is the formation of 2-amino-4,6-bis(5-hydroxy-1,3-diphenyl-1H-pyrazol-4-yl)benzonitrile from the reaction of 4-acetyl-1,3-diphenyl-1H-pyrazol-5-ol with malononitrile. The proposed mechanism involves the condensation of two molecules of the acetyl pyrazolone, followed by reaction with malononitrile, intermolecular cyclization via nucleophilic addition, and subsequent aromatization nih.gov.
These cascade reactions often proceed through a series of interconnected steps, including Michael additions, condensations, cyclizations, and aromatizations, all occurring in a single reaction vessel.
| Reaction Type | Reactants | Product | Proposed Mechanistic Steps | Reference |
| Domino Reaction | 1-phenyl-3-(4-alkoxyphenyl)pyrazole-4-carbaldehydes, 3-methyl-5-aminopyrazole, 2,2-dimethyl-1,3-dioxane-4,6-dione | Pyrazolo[3,4-b]pyridone | Knoevenagel condensation, Michael addition, Cyclization, Dehydration | nuph.edu.uanih.gov |
| Cascade Reaction | 4-acetyl-1,3-diphenyl-1H-pyrazol-5-ol, malononitrile | 2-amino-4,6-bis(5-hydroxy-1,3-diphenyl-1H-pyrazol-4-yl)benzonitrile | Self-condensation, Michael addition, Intermolecular cyclization, Aromatization | nih.gov |
Design, Synthesis, and Research of 1,3 Diphenyl 1h Pyrazol 5 Ol Derivatives and Analogs
Structurally Related Pyrazole (B372694) and Pyrazolone (B3327878) Analogs
The core structure of 1,3-diphenyl-1H-pyrazol-5-ol exists in tautomeric equilibrium with its keto form, 1,3-diphenyl-1H-pyrazol-5(4H)-one. nih.govchemspider.com This structural duality is a key feature of the pyrazolone ring system and influences its chemical reactivity and biological interactions. Pyrazolones represent a class of compounds investigated for a wide array of pharmacological properties since the synthesis of antipyrine (B355649) in 1883. nih.gov
The synthesis of pyrazolone analogs often involves the cyclocondensation of β-ketoesters with hydrazine (B178648) derivatives. For instance, 1,3-diphenyl-1H-pyrazole-5(4H)-one can be synthesized from the reaction of ethyl benzoylacetate with phenylhydrazine. nih.gov The reactivity of the pyrazole ring allows for substitutions at various positions, leading to a wide range of analogs. The addition, removal, or substitution of functional groups on the pyrazole ring is crucial for creating lead compounds with tailored properties. frontiersin.org Docking studies have shown that the 1,3-diphenyl-1H-pyrazole moiety can engage in significant hydrophobic interactions within the ATP-binding pocket of kinases, highlighting the importance of these phenyl groups in molecular recognition. frontiersin.org
Functionalized Derivatives with Diverse Substituents
The scaffold of this compound is readily amenable to functionalization, allowing for the introduction of diverse substituents to modulate its properties. A common strategy involves reactions at the C4 position, which is activated by the adjacent carbonyl group in the pyrazolone tautomer. For example, Knoevenagel condensation of the pyrazole scaffold with barbituric acid derivatives has been employed to synthesize novel compounds like 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones. nih.gov This approach combines the pyrazole core with other pharmacologically relevant heterocycles to create hybrid molecules.
Pyrazole-Containing Heterocyclic Hybrids (e.g., Benzimidazole (B57391), Pyrimidine (B1678525), Thiazole (B1198619) Scaffolds)
Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, has been extensively used to develop potent pyrazole derivatives.
Benzimidazole Hybrids: Benzimidazole-pyrazole hybrids have been synthesized through multi-step strategies. nih.govacs.orgacs.org One common route involves the Knoevenagel condensation between pyrazole-based carbaldehydes and benzimidazolyl acetonitrile. nih.govacs.org These hybrid compounds are explored for a range of biological activities. nih.gov The synthesis often starts with the condensation of an arylhydrazine with an aralkyl ketone, followed by cyclization and formylation to produce the necessary pyrazole carbaldehyde intermediate. nih.govacs.org
Pyrimidine Hybrids: The fusion of pyrazole and pyrimidine rings has led to the development of compounds with significant biological potential. nih.govalfa-chemistry.com A synthetic route involves the reaction of a pyrazole derivative with thiourea (B124793) to form a pyrimidine-2-thiolate, which can be further modified. doi.org For example, 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione derivatives have been designed and synthesized based on structure-based virtual screening. nih.gov
Thiazole Hybrids: Pyrazole-thiazole hybrids represent another important class of heterocyclic compounds. ekb.egdoi.org Their synthesis is often achieved via the Hantzsch thiazole synthesis, which involves the reaction of α-halocarbonyl compounds with thioamides or thioureas. researchgate.netresearchgate.net For instance, a key intermediate, 2-(1-(5-hydroxy-1,3-diphenyl-1H-pyrazole-4-yl)ethylidene)hydrazinecarbothioamide, can be synthesized from a 4-acetyl-1,3-diphenyl-1H-pyrazol-5-ol derivative and thiosemicarbazide. This intermediate is then reacted with an appropriate α-halo ester to yield the final thiazole derivative. nih.gov
Bis-Pyrazole Compounds and Their Synthesis
Bis-pyrazole compounds, which contain two pyrazole moieties, are often synthesized by reacting two equivalents of a pyrazolone with an aldehyde in the presence of a catalyst. This reaction typically proceeds via a Knoevenagel condensation followed by a Michael addition. The synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) is a well-established example of this approach. nih.govekb.eg The reaction involves the condensation of an aromatic aldehyde with two molecules of 3-methyl-1-phenyl-1H-pyrazol-5-one. nih.gov This method allows for the creation of a diverse library of bis-pyrazole derivatives by varying the substituted aromatic aldehyde. nih.govekb.eg
Polymeric Derivatives (e.g., Poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate))
The incorporation of the this compound moiety into macromolecular structures has led to the development of functional polymers with unique thermal and optical properties. bohrium.comdergipark.org.tr
Monomer Synthesis and Polymerization Methods
The monomer, 1,3-diphenyl-1H-pyrazol-5-yl methacrylate (B99206) (DPMA), is synthesized through the reaction of 1,3-diphenyl-5-pyrazolone (the keto tautomer of this compound) with methacryloyl chloride. researchgate.netnih.gov This esterification reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. nih.govresearchgate.net
The homopolymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) or poly(DPMA), is subsequently prepared via free radical polymerization. researchgate.netnih.gov This process is commonly initiated by a thermal initiator like benzoyl peroxide at an elevated temperature (e.g., 60 °C). nih.govresearchgate.net The resulting polymer is then isolated by precipitation in a non-solvent such as ethanol. researchgate.net
Thermal Degradation Kinetics and Polymer Stability
The thermal stability and degradation kinetics of poly(DPMA) and its copolymers have been investigated using thermogravimetric analysis (TGA). researchgate.netnih.gov The homopolymer, poly(DPMA), shows an initial decomposition temperature that increases with the heating rate, ranging from 216.3 °C to 243.5 °C. nih.gov The kinetics of this thermal degradation have been analyzed using various models.
| Polymer | Method | Activation Energy (Ea) (kJ/mol) | Reference |
|---|---|---|---|
| Poly(DPMA) | Flynn-Wall-Ozawa | 79.45 | nih.gov |
| Kissinger | 81.56 | nih.gov | |
| Coats-Redfern (D1 mechanism) | 90.93 | nih.gov | |
| Poly(DPMA-co-Styrene) | Flynn-Wall-Ozawa | 140.99 | bohrium.com |
| Kissinger | 149.37 | bohrium.com |
The thermal degradation of poly(DPMA) has been found to proceed via a one-dimensional diffusion-type deceleration mechanism (D1). nih.gov Copolymers, such as poly(DPMA-co-styrene), exhibit enhanced thermal stability, with decomposition temperatures increasing from 252.02 °C to 274.89 °C depending on the heating rate. bohrium.com Furthermore, blending poly(DPMA) with other polymers like poly(methyl methacrylate) (PMMA) can also improve thermal stability; a 50:50 blend was found to be stable up to 275.4 °C, an increase from the 238.8 °C stability of the poly(DPMA) homopolymer. dergipark.org.tr
Structure-Activity Relationship (SAR) Studies in Derivative Design
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for transforming a lead compound into a potent and selective drug candidate. For derivatives of this compound, these studies systematically investigate how modifications to the core pyrazole structure influence their biological activity. By altering substituents on the N1-phenyl ring, the C3-phenyl ring, and the C4 position of the pyrazole scaffold, researchers can identify key chemical features that govern the molecule's efficacy and target specificity. researchgate.netmdpi.com This rational approach has been successfully applied to develop derivatives with enhanced antimicrobial, anti-inflammatory, and anticancer properties.
SAR in Antimicrobial Agents
The pyrazolone core is a versatile scaffold for developing new antimicrobial agents. nih.gov SAR studies have revealed that creating hybrid molecules by combining the this compound moiety with other heterocyclic systems, such as pyrimidine or thiazole, can yield compounds with significant potency, particularly against resistant bacterial strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Key findings from SAR studies on antimicrobial pyrazole derivatives include:
Hybridization: The fusion of the pyrazole ring with a thiazole or pyrimidine ring has been shown to be a successful strategy for enhancing antimicrobial efficacy. nih.gov
Specific Moieties: Derivatives incorporating dipyrazolylbenzene and hydrazinylthiazole structures have demonstrated notable antibacterial activity against Bacillus subtilis and MRSA. nih.gov
Substitution Patterns: The introduction of a benzyl (B1604629) sulfonyl group has been linked to the strongest inhibitory effects in certain series of pyrazolone analogs. nih.gov In other cases, compounds with chloro and thiophene (B33073) groups attached to the core structure exhibited significant inhibitory effects. nih.gov
Below is a table summarizing the antimicrobial activity of selected this compound derivatives.
| Compound ID | Key Structural Feature | Tested Organism | Activity (MIC) |
| 8 | 2,6-dipyrazolylpyridine | B. subtilis | 5 µg/mL |
| 12 | dipyrazolylbenzene | B. subtilis | 5 µg/mL |
| 12 | dipyrazolylbenzene | MRSA | 10 µg/mL |
| 13 | Hydrazinecarbothioamide | B. subtilis | 5 µg/mL |
| 19 | Hydrazinylthiazole | B. subtilis | 5 µg/mL |
Data sourced from research on pyrazole-clubbed pyrimidine and thiazole compounds. nih.gov
SAR in Anticancer Agents
The pyrazole scaffold is a prominent feature in many compounds designed as anticancer agents due to its ability to interact with various biological targets crucial for tumor growth. researchgate.netnih.gov SAR studies have been instrumental in optimizing these derivatives for enhanced cytotoxicity and target selectivity. mdpi.com
Significant SAR insights for anticancer pyrazole derivatives include:
Target-Specific Substitutions: The efficacy of pyrazole derivatives is highly dependent on the targeted enzyme or protein. Modifications are tailored to interact with specific targets such as cyclin-dependent kinases (CDKs), EGFR, or VEGFR-2. mdpi.combenthamdirect.com
Molecular Hybridization: Linking the pyrazole moiety with other pharmacologically active scaffolds, such as indole, has produced hybrid compounds with potent cytotoxicity against various cancer cell lines, including HCT-116 (colon), MCF-7 (breast), HepG2 (liver), and A549 (lung). mdpi.comacs.org
Influence of Phenyl Ring Substituents: The type and position of substituents on the phenyl rings attached to the pyrazole core are critical. For instance, an N-methyl-4-(trifluoromethyl)phenyl pyrazole group at the C-5 position, combined with a fluoro-substituted phenyl group, was found to enhance cytotoxicity in a series of 1,3,4-oxadiazole (B1194373) hybrids. benthamdirect.com
Kinase Inhibition: Several pyrazole derivatives have shown potent inhibitory activity against specific kinases. For example, certain indole-pyrazole hybrids were found to be significant inhibitors of CDK2. mdpi.com Another study identified a pyrazole carbaldehyde derivative as a potent PI3 kinase inhibitor with excellent cytotoxicity against MCF-7 cells. mdpi.com
The table below presents the anticancer activity of representative pyrazole derivatives against the MCF-7 breast cancer cell line.
| Compound ID | Key Structural Feature | Target | Activity (IC₅₀) |
| 33 | Indole-Pyrazole Hybrid | CDK2 | 0.074 µM |
| 34 | Indole-Pyrazole Hybrid | CDK2 | 0.095 µM |
| 43 | Pyrazole Carbaldehyde | PI3 Kinase | 0.25 µM |
| 50 | Fused Pyrazole | EGFR/VEGFR-2 | 0.09 µM / 0.23 µM |
Data compiled from reviews on recent advances in pyrazole derivatives as anticancer agents. mdpi.com
SAR in Anti-Inflammatory Agents
Derivatives of pyrazole have long been recognized for their anti-inflammatory properties, with early compounds like antipyrine paving the way for modern non-steroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com SAR studies in this area focus on inhibiting enzymes like cyclooxygenases (COX) and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). nih.gov
A notable example involves the rational design of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione derivatives as selective mPGES-1 inhibitors. nih.gov The SAR for these compounds can be summarized as follows:
Hydrophobic and Hydrogen-Bonding Moieties: The design strategy involved creating a molecule with two key regions. The 1,3-diphenyl-pyrazole portion was designed to occupy hydrophobic pockets in the enzyme's active site. nih.gov
The "Head" Group: A barbituric acid "head" was incorporated for its ability to form crucial hydrogen bonds with key amino acid residues, such as S127, in the active site. nih.gov
Potency and Selectivity: This targeted design led to the discovery of highly potent and selective inhibitors of human mPGES-1, with compound 14f showing an IC₅₀ value of approximately 36 nM, without significant activity against COX-1 or COX-2 enzymes. nih.gov
This research highlights how detailed SAR analysis, guided by the structural biology of the target enzyme, can lead to the development of highly effective and selective therapeutic agents. nih.gov
Theoretical and Computational Chemistry Studies of 1,3 Diphenyl 1h Pyrazol 5 Ol
Quantum Chemical Calculations (e.g., TD-DFT for Electronic Structure)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely employed to investigate the molecular properties of pyrazole (B372694) derivatives. eurasianjournals.com These methods provide detailed insights into molecular geometry, electronic structure, and vibrational frequencies. eurasianjournals.comresearchgate.net
For pyrazole-containing compounds, DFT methods such as B3LYP with basis sets like 6-31G(d) are used to determine the most stable geometric conformation. researchgate.netdntb.gov.ua Such calculations can confirm that the pyrazole ring system and its substituents adopt a planar conformation, with all atoms lying in the same geometric plane. dntb.gov.ua Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy gap between HOMO and LUMO helps to characterize the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity. researchgate.net
Furthermore, the distribution of these orbitals indicates the electron-donating (HOMO) and electron-accepting (LUMO) centers of the molecule. Molecular Electrostatic Potential (MEP) maps can also be generated to identify sites susceptible to electrophilic or nucleophilic attack. researchgate.net While specific Time-Dependent DFT (TD-DFT) studies on the parent 1,3-diphenyl-1H-pyrazol-5-ol are not extensively detailed in the reviewed literature, this method is fundamentally important for predicting the electronic absorption spectra (UV-Vis) and understanding the nature of electronic transitions within the molecule. univ.kiev.ua Quantum-chemical methods are also used to calculate the enthalpy of formation for various pyrazole derivatives, providing crucial data for energetic materials. superfri.org
Molecular Docking and Protein-Ligand Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to forecast the binding modes and affinities of pyrazole derivatives with various biological targets.
Derivatives of this compound have been investigated as inhibitors for a wide range of enzymes through in-silico docking studies. These studies predict the binding energy, which correlates with the inhibitory potential of the compound.
DNA Gyrase: This enzyme is a critical target for antibacterial agents. Docking studies on novel this compound derivatives have shown strong binding affinities. For instance, a pyridine-pyrazole hybrid derivative demonstrated a notable docking score of -10.07 kcal/mol, indicating a high affinity for the enzyme's active site. nih.gov
CYP51 (Sterol 14α-demethylase): As a key enzyme in fungi, CYP51 is a major target for antifungal drugs. A study involving azole derivatives found that 1,3-diphenylpyrazole-4-propionic acid possesses good binding affinity for the crystal structure of CYP51 from Mycobacterium tuberculosis (PDB ID: 3LD6).
mPGES-1 (microsomal Prostaglandin (B15479496) E2 Synthase-1): This enzyme is a target for next-generation anti-inflammatory drugs. Derivatives such as 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones were designed and shown through docking to bind effectively within the active site of mPGES-1.
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR2 is a key strategy in cancer therapy to block angiogenesis. Docking studies of 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one derivatives, which are structurally related to this compound, have been performed against the VEGFR2 active site (PDB ID: 4ASD) to rationalize their potent inhibitory activity.
Monoamine Oxidase (MAO): MAO inhibitors are used to treat mood disorders and neurodegenerative diseases. While direct studies on this compound are limited, related 1,3,5-substituted pyrazoline scaffolds have been extensively modeled as inhibitors of both MAO-A and MAO-B isoforms.
Carbonic Anhydrase (CA): Pyrazole-based compounds have been explored as inhibitors of human carbonic anhydrase isoforms I and II (hCA I and hCA II). Docking studies of novel pyrazole derivatives revealed potent inhibition, with Kᵢ values in the low nanomolar range for both isoforms. nih.gov
| Target Enzyme | Derivative Type / Compound | PDB ID | Binding Energy / Score (kcal/mol) | Inhibition Constant (Kᵢ) |
|---|---|---|---|---|
| DNA Gyrase | 4,4'-(4-(4-methoxyphenyl)pyridine-2,6-diyl)bis(this compound) | Not Specified | -10.07 | Not Specified |
| CYP51 | 1,3-diphenylpyrazole-4-propionic acid | 3LD6 | Good Affinity (Value not specified) | Low (Value not specified) |
| mPGES-1 | 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | Not Specified | Good Affinity (Value not specified) | Not Specified |
| VEGFR2 | 3-phenyl-4-(phenylhydrazono)-1H-pyrazol-5(4H)-one derivative | 4ASD | -7.40 | Not Specified |
| Carbonic Anhydrase I (hCA I) | Pyrazole-carboxamide bearing sulfonamide | Not Specified | Better than reference | 5.13 - 16.9 nM |
| Carbonic Anhydrase II (hCA II) | Pyrazole-carboxamide bearing sulfonamide | Not Specified | Better than reference | 11.77 - 67.39 nM |
Beyond predicting binding affinity, computational models provide a detailed view of the specific molecular interactions that stabilize the ligand-target complex.
For DNA gyrase inhibitors based on the this compound scaffold, docking simulations revealed key interactions. The hydroxyl group of the pyrazole ring often acts as a hydrogen bond donor, for instance with a glutamate (B1630785) residue (DC14), while the N1-phenyl group can form crucial π-π stacking interactions with nucleobases like deoxyadenosine (DA11). nih.gov
In the case of mPGES-1 inhibitors, the barbituric acid head of the pyrazole derivative was predicted to form a hydrogen bond with the hydroxyl group of a serine residue (S127). The diphenyl-pyrazole tail occupies hydrophobic pockets within the enzyme's active site.
For VEGFR2 inhibitors, the pyrazole core and its substituents engage with key amino acids in the kinase domain. Common interactions include hydrogen bonds with cysteine and aspartate residues in the hinge region of the enzyme, which is a critical interaction for kinase inhibition.
Studies with carbonic anhydrase inhibitors showed that the sulfonamide moiety of the pyrazole derivatives interacts with the essential Zn²⁺ ion in the active site, while the pyrazole scaffold forms hydrogen bonds and van der Waals interactions with surrounding amino acid residues.
Computational Mechanistic Studies of Reaction Pathways
Computational chemistry is also a valuable tool for elucidating the mechanisms of chemical reactions. Mechanistic studies on the synthesis of the pyrazole ring itself have been conducted. For example, the kinetics and mechanistic pathways of pyrazole formation from the cyclization of chalcones with hydrazine (B178648) derivatives have been investigated, with studies suggesting the reaction proceeds via the Claisen route and follows first-order kinetics. researchgate.net
More advanced studies have explored metal-mediated pathways. A detailed mechanistic study of pyrazole formation through oxidation-induced N-N coupling of diazatitanacycles revealed that the first of two oxidation steps is rate-limiting and that coordination of the oxidant to the titanium center is critical for reactivity. nih.govrsc.org Such computational investigations help to understand reaction barriers, identify transition states, and optimize reaction conditions for synthesizing new pyrazole derivatives.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Biological Activities
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.
3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been applied to series of 1,3-diphenyl-1H-pyrazole derivatives to understand their activity as partial agonists of Peroxisome Proliferator-Activated Receptor γ (PPARγ). These models help to identify the key steric and electrostatic features of the molecules that are critical for their agonistic effect.
In another study, a 3D-QSAR model was developed for a series of 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives as B-Raf kinase inhibitors. researchgate.net The resulting model provided insights into how different substituents on the phenyl rings influence inhibitory activity, guiding the design of more potent compounds. researchgate.net These QSAR models are powerful predictive tools in drug discovery, allowing for the virtual screening and prioritization of new candidate molecules before their synthesis and experimental testing. researchgate.net
Advanced Research Applications of 1,3 Diphenyl 1h Pyrazol 5 Ol and Its Derivatives
Medicinal Chemistry Research Applications
The core pyrazole (B372694) structure is a recognized pharmacophore, and its derivatives, particularly the 1,3-diphenyl-1H-pyrazol-5-ol series, have demonstrated a wide spectrum of biological activities. These compounds are a focal point in the design and synthesis of new molecules with potential therapeutic value.
Derivatives of this compound have emerged as a promising class of compounds in oncological research. Their multifaceted mechanisms of action, including the ability to halt cancer cell proliferation, induce programmed cell death, and interfere with specific cellular pathways, make them attractive candidates for further development.
Numerous studies have documented the potent cytotoxic effects of this compound derivatives against a diverse panel of human cancer cell lines. These compounds have shown significant growth inhibition against cancers of the lung, breast, cervix, liver, and colon, among others.
For instance, a series of pyrazole-containing benzimidazole (B57391) hybrids demonstrated potent anti-proliferative activity against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells, with some compounds exhibiting IC50 values in the low micromolar range (0.83-1.81 μM). nih.gov Similarly, 1,3-diarylpyrazolone derivatives have been evaluated for their efficacy against non-small cell lung cancer cell lines, A549 and NCI-H522. Another study highlighted a series of 1,3,5-triaryl-1H-pyrazole derivatives that were effective against HT-29 (colon), MCF-7 (breast), and AGS (gastric) cancer cell lines. tsijournals.com The activity of these compounds extends to triple-negative breast cancer cells (MDA-MB-468), hepatocellular carcinoma (HepG2), and human myeloid leukemia (K562) cells. asianpubs.orgnih.govresearchgate.net
Table 1: In Vitro Anti-proliferative Activity of this compound Derivatives
| Derivative Type | Cancer Cell Line | Reported Activity (IC50) | Reference |
|---|---|---|---|
| Pyrazole-Benzimidazole Hybrids | A549 (Lung), MCF-7 (Breast), HeLa (Cervical) | 0.83-1.81 μM | nih.gov |
| 1,3-Diarylpyrazolones | A549 (Lung), NCI-H522 (Lung) | High inhibitory potential | researchgate.net |
| 1,3,5-Trisubstituted-1H-pyrazoles | MCF-7 (Breast), B16-F10 (Melanoma), HCT-116 (Colon) | Significant antiproliferative effects | nih.gov |
| 1,3-Diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | MDA-MB-468 (Triple-Negative Breast) | IC50 = 6.45 μM (48h) | nih.gov |
| 1,5-Diaryl Pyrazoles | A549 (Lung), HepG2 (Liver) | Active against both cell lines | asianpubs.org |
| 4,5-dihydro-1H-pyrazole-1-yl acetate (B1210297) derivatives | MCF-7 (Breast), A549 (Lung) | Significant antiproliferative effect | mdpi.com |
The anti-proliferative effects of these pyrazole derivatives are often linked to their ability to interfere with the cell cycle and induce apoptosis (programmed cell death). Research has shown that these compounds can cause cancer cells to arrest at specific phases of the cell cycle, preventing their division and proliferation.
For example, certain pyrazole-benzimidazole hybrids were found to arrest MCF-7 breast cancer cells in the G1 phase of the cell cycle. nih.gov Other studies on 1,3-diarylpyrazolone derivatives revealed that mono-halo substituted compounds could induce cell cycle arrest at the G0/G1 phase, while di-halo derivatives caused arrest at the G2/M phase. researchgate.net Furthermore, some derivatives have been shown to induce a significant increase in the sub-G0/G1 cell population, a hallmark of apoptosis. nih.govnih.gov This induction of apoptosis has been confirmed through DNA fragmentation studies and fluorescent staining, which show characteristic morphological changes in treated cells. nih.govnih.gov
At the molecular level, this compound derivatives exert their anticancer effects by modulating key intracellular signaling pathways. A significant mechanism involves the downregulation of proteins crucial for cell cycle progression. Studies have specifically shown that treatment with these compounds can lead to the downregulation of Cyclin D2 and cyclin-dependent kinase 2 (CDK2) in MCF-7 cells. nih.gov
Furthermore, these derivatives have been observed to trigger the intrinsic pathway of apoptosis. This is characterized by a collapse of the mitochondrial membrane potential (ΔΨm) and an increase in the Bax/Bcl-2 ratio, which leads to the release of pro-apoptotic factors from the mitochondria. nih.govnih.govnih.gov Concurrently, many of these compounds induce a significant increase in the intracellular levels of reactive oxygen species (ROS). nih.govnih.gov This oxidative stress can damage cellular components and further push the cancer cells towards apoptosis, a process often accompanied by the activation of executioner caspases like caspase-3. nih.govnih.gov
The anticancer activity of pyrazole derivatives is also attributed to their ability to inhibit specific enzymes that play a critical role in tumor growth and survival. Several studies have identified these compounds as potent kinase inhibitors. Kinases are key regulators of cell signaling, and their dysregulation is a common feature of many cancers. Derivatives of this compound have shown inhibitory activity against oncogenic protein kinases such as the epidermal growth factor receptor (EGFR), HER-2, and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govnih.gov
More specifically, a series of 1-aryl-3,4-substituted-1H-pyrazol-5-ol derivatives has been synthesized and evaluated as inhibitors of Prostate Cancer Antigen-1 (PCA-1), also known as ALKBH3. researchgate.net PCA-1/ALKBH3 is a demethylase that is overexpressed in prostate cancer, making it a valuable therapeutic target. One derivative, HUHS015, was identified as a potent PCA-1/ALKBH3 inhibitor both in vitro and in vivo, significantly suppressing the growth of human hormone-independent prostate cancer cells. researchgate.net
In addition to their anticancer properties, this compound and its derivatives have demonstrated significant potential as antimicrobial agents. The emergence of multidrug-resistant pathogens has created an urgent need for new classes of antibiotics, and pyrazole-based compounds are being actively investigated to fill this gap.
Research has shown that these compounds possess a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Hybrid molecules combining the pyrazole core with other heterocyclic systems like pyrimidine (B1678525) and thiazole (B1198619) have been synthesized and evaluated. These derivatives have shown notable efficacy against pathogenic strains such as Staphylococcus aureus (including methicillin-resistant S. aureus, MRSA), Bacillus subtilis, Pseudomonas aeruginosa, and Klebsiella pneumoniae. Antifungal activity, particularly against Candida albicans, has also been widely reported. tsijournals.com The mechanism of antimicrobial action is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase.
Table 2: Antimicrobial Activity of this compound Derivatives
| Derivative Type | Microorganism | Reported Activity (MIC) | Reference |
|---|---|---|---|
| Pyrazole-pyrimidine/thiazole hybrids | MRSA (Methicillin-resistant Staphylococcus aureus) | Strong efficacy (e.g., 10 μg/mL) | |
| Pyrazole-pyrimidine/thiazole hybrids | Bacillus subtilis | Strong potency (e.g., 5 μg/mL) | |
| Pyrazole-pyrimidine/thiazole hybrids | Candida albicans | Strong effect (e.g., 5 μg/mL) | |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Escherichia coli | 1 μg/mL | |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Staphylococcus aureus | 1-8 μg/mL | |
| 1,3,5-Trisubstituted pyrazoles | Pseudomonas aeruginosa, Escherichia coli | Promising activity | tsijournals.com |
Antiviral Research
The structural versatility of the pyrazole scaffold has also made it a subject of interest in antiviral drug discovery, with derivatives showing activity against a range of viruses.
Research has demonstrated the efficacy of pyrazole derivatives against various types of viruses. A series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines were synthesized and evaluated for their antiviral activity against a broad panel of RNA and DNA viruses. nih.gov Many of these compounds were found to interfere with the replication of human Respiratory Syncytial Virus (RSV) at micromolar concentrations, with EC50 values (the concentration required to achieve 50% of the maximum effect) ranging from 5 μM to 28 μM. nih.gov
In the context of plant viruses, novel pyrazole amide derivatives have been designed and synthesized to target the Tobacco Mosaic Virus (TMV) coat protein. Bioassays indicated that these compounds were active against TMV, with one derivative, compound 3p , showing potent biological activity that was comparable to the commercial agent ningnanmycin. nih.gov
| Compound Class | Target Virus | Observed Activity | Reference |
|---|---|---|---|
| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines | Respiratory Syncytial Virus (RSV) | EC50 ranging from 5 μM to 28 μM | nih.gov |
| Pyrazole amide derivatives (e.g., Compound 3p) | Tobacco Mosaic Virus (TMV) | Curative rates up to 86.5% | nih.gov |
The main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19, is a crucial enzyme for viral replication and has been a primary target for the development of antiviral therapeutics. Pyrazole-based scaffolds have been investigated for their potential to inhibit this key viral protein. nih.gov The design of pyrazole-containing molecules is considered a promising strategy in the search for effective Mpro inhibitors. nih.gov Molecular docking simulations have been used to explore the binding of pyrazole derivatives to the active site of viral proteins, including those of coronaviruses, to guide the synthesis of more potent antiviral agents. nih.gov
Neurological and Central Nervous System Research
Beyond antimicrobial and antiviral applications, derivatives of the closely related pyrazoline scaffold have been extensively investigated for their effects on the central nervous system (CNS). igmpublication.org These compounds have shown potential as antidepressants and antioxidants. nih.gov
The antidepressant-like activity of new pyrazoline derivatives has been evaluated in preclinical models using tests such as the tail suspension test (TST) and forced swim test (FST). dergipark.org.trthaiscience.info In these tests, a reduction in the duration of immobility is indicative of an antidepressant effect. dergipark.org.tr Several synthesized pyrazoline analogues have demonstrated significant reductions in immobility time, suggesting potential antidepressant properties. nih.gov
The proposed mechanism for this activity often involves the inhibition of monoamine oxidase A (MAO-A), an enzyme that breaks down neurotransmitters like serotonin (B10506) and norepinephrine. nih.govchula.ac.th In silico docking studies have shown that pyrazoline derivatives can bind effectively to the MAO-A enzyme. nih.govchula.ac.th Additionally, some of these compounds have been found to possess antioxidant properties, with the ability to scavenge free radicals, which may contribute to their neuroprotective potential. nih.gov
Positive Allosteric Modulation of Metabotropic Glutamate (B1630785) Receptors (mGluR5)
Derivatives of this compound have been identified as potent positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGluR5). These receptors are crucial in mediating glutamatergic neurotransmission and are implicated in various central nervous system (CNS) disorders. mdpi.com
One of the most notable derivatives is 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB), which was one of the first centrally active mGluR5 PAMs to be discovered. mdpi.comnih.govacs.org Extensive research has explored the structure-activity relationships of CDPPB analogues to enhance their potency and efficacy. For instance, studies on N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides revealed that the introduction of electronegative substituents on the benzamide (B126) moiety can significantly increase their modulatory activity. nih.govacs.org
Research has shown that subtle structural modifications to the CDPPB scaffold can lead to significant changes in functional activity, sometimes even switching from negative to positive allosteric modulation. nih.gov The exploration of substituent effects has led to the development of highly potent analogues. For example, the combination of optimal substituents at specific positions on the phenyl rings resulted in compounds with significantly improved potency compared to the parent compound, CDPPB. nih.govacs.org
| Compound | EC50 (nM) | Ki (nM) | Reference |
|---|---|---|---|
| CDPPB | 77 ± 15 | 3760 ± 430 | nih.govacs.org |
| VU-1545 | 9.6 ± 1.9 | 156 ± 29 | nih.gov |
Inhibition of Leucine-Rich Repeat Kinase 2 (LRRK2)
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a common genetic cause of Parkinson's disease. nih.gov Consequently, the development of LRRK2 inhibitors is a significant area of therapeutic research. While not direct derivatives of this compound, substituted 1H-pyrazoles have been investigated as potent and selective LRRK2 kinase inhibitors. nih.gov
Research in this area has led to the discovery of 1H-pyrazole biaryl sulfonamides as novel inhibitors of the G2019S-LRRK2 mutant, which is the most common LRRK2 mutation associated with increased kinase activity. nih.gov These compounds have demonstrated good selectivity for LRRK2 variants and possess favorable metabolic stability in human liver microsomes. nih.gov Further development in this class of compounds includes 1-pyrazolyl-5,6-disubstituted indazole derivatives, which have also been patented as LRRK2 inhibitors for the potential treatment of Parkinson's disease. nih.gov
Monoamine Oxidase Inhibition
Monoamine oxidases (MAOs) are enzymes responsible for the degradation of monoamine neurotransmitters and are important targets in the treatment of depression and neurodegenerative disorders. nih.govnih.govmdpi.com Several derivatives of the pyrazole and pyrazoline scaffold have been synthesized and evaluated for their MAO inhibitory activity.
A series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been shown to be reversible, potent, and selective inhibitors of MAO-A. nih.gov The stereochemistry of these compounds was found to be a significant modulator of their biological activity, with specific enantiomers exhibiting high inhibitory potency and selectivity. nih.gov
Furthermore, 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole derivatives have also been synthesized and investigated as MAO inhibitors. nih.gov Certain compounds in this series demonstrated potent and selective inhibition of MAO-A, with activity comparable to the reference drug clorgyline. nih.gov These findings highlight the potential of the pyrazole scaffold in designing new selective MAO-A inhibitors. nih.gov
| Compound | Target | Ki (nM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| (-)-6 enantiomer | MAO-A | 2 | 165,000 | nih.gov |
| (+)-6 enantiomer | MAO-A | 6 | 166,666 | nih.gov |
| (-)-11 enantiomer | MAO-A | 4 | 80,000 | nih.gov |
| (+)-11 enantiomer | MAO-A | 7 | 38,571 | nih.gov |
Anti-inflammatory and Other Pharmacological Research
Microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) is a key enzyme in the inflammatory pathway, responsible for the production of prostaglandin E2 (PGE2). nih.govresearchgate.netnih.govrsc.org Inhibition of mPGES-1 is a promising therapeutic strategy for developing anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.govrsc.org
Derivatives of 1,3-diphenyl-1H-pyrazol have been designed and synthesized as novel inhibitors of human mPGES-1. nih.govnih.gov Specifically, a series of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones has been evaluated for their in vitro inhibitory activities. nih.govnih.gov Several of these compounds were found to be potent inhibitors of human mPGES-1 with desirable selectivity over cyclooxygenase (COX) isozymes. nih.govnih.gov The most potent compound identified in one study exhibited an IC50 value of approximately 36 nM against human mPGES-1 without significant inhibition of COX-1/2. nih.gov
The pyrazole and pyrazoline scaffold has also been explored for its inhibitory activity against other enzymes, such as carbonic anhydrases (CAs). CAs are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications. nih.govsemanticscholar.org
A series of 4-(3-(4-substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides were synthesized and showed inhibitory effects against human carbonic anhydrase I and II (hCA I and hCA II) isoenzymes. nih.govsemanticscholar.org The inhibitory activities were found to be in the nanomolar range. nih.gov
| Compound | Target | Ki (nM) | Reference |
|---|---|---|---|
| Compound 13 (Fluoro substituted) | hCA I | 316.7 ± 9.6 | semanticscholar.org |
| Compound 13 (Fluoro substituted) | hCA II | 412.5 ± 115.4 | semanticscholar.org |
| Compound 14 (Bromo substituted) | hCA I | 333.1 ± 187.8 | semanticscholar.org |
| Compound 14 (Bromo substituted) | hCA II | 424.6 ± 168.2 | semanticscholar.org |
| Acetazolamide (Reference) | hCA I | 278.8 ± 44.3 | semanticscholar.org |
| Acetazolamide (Reference) | hCA II | 293.4 ± 46.4 | semanticscholar.org |
Materials Science and Engineering Research
In addition to its pharmacological applications, derivatives of this compound have found utility in the field of materials science. A pyrazole-derived polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate), has been synthesized and characterized. researchgate.net
This polymer has been used to create a new blend polymer with poly(methyl methacrylate). researchgate.net Thermal analysis of this blend polymer indicated good thermal stability. researchgate.net Furthermore, thin films of the blend polymer have been prepared and their optical properties investigated, suggesting potential applications in optical devices. researchgate.net
Development of Materials with Unique Electronic Properties
Derivatives of this compound are instrumental in the development of novel materials possessing unique electronic characteristics. The pyrazole ring system, with its dense pi-electron structure, is a key contributor to these properties. dergipark.org.tr The electronic behavior of these compounds can be significantly influenced by the introduction of various substituent groups. For instance, pyrazole derivatives featuring highly polar end-groups can exhibit large dipole moments. researchgate.net Computational studies, such as Density Functional Theory (DFT), have been employed to understand the electronic structure of these molecules, including their HOMO-LUMO energy gaps, which are crucial for determining their potential in electronic devices. wum.edu.pk The strategic modification of substituents on the phenyl rings allows for the tuning of the molecule's energy gap, which is a critical factor in creating advanced materials for applications like organic light-emitting devices. wum.edu.pk
Photochromic Systems and Fluorescence Photoswitching
The ability to undergo reversible structural changes upon exposure to light makes certain derivatives of this compound excellent candidates for photochromic systems. A notable example is 1,3-diphenyl-4-(2-chlorobenzal)-5-hydroxypyrazole 4-methylthiosemicarbazone, a compound that exhibits reversible photochromism in the solid state. nih.gov This phenomenon is attributed to an enol-keto photoisomerization process. The compound demonstrates high fatigue resistance and excellent photostability, which are critical for practical applications. The proposed mechanism involves both intramolecular and intermolecular proton transfer. nih.gov
Non-Linear Optical (NLO) Materials
Pyrazoline and pyrazole derivatives have garnered significant attention for their potential use in non-linear optical (NLO) materials. researchgate.net These organic compounds can exhibit large molecular hyperpolarizabilities, a key requirement for NLO applications. wum.edu.pkresearchgate.net Theoretical calculations using DFT methods have been instrumental in predicting the NLO properties of these molecules, including their polarizability (α), first-order hyperpolarizability (β), and dipole moment (μ). wum.edu.pk
Research has shown that the NLO response is highly dependent on the functionalization of the pyrazole derivatives, particularly the presence of electron-donating and electron-accepting groups. researchgate.net For example, pyranopyrazole derivatives have been synthesized and studied, showing that altering the substituents on the aldehydic phenyl rings can effectively tune the energy gap and enhance NLO behavior. wum.edu.pk The significant values of molecular hyperpolarizability suggest that these compounds are promising candidates for use in various NLO devices. wum.edu.pkresearchgate.net
| Derivative Type | Key Findings | Potential Application | Reference |
|---|---|---|---|
| Pyranopyrazole Derivatives | The energy gap can be altered by changing substituents on the phenyl rings to create better NLO materials. Possess significant molecular hyperpolarizabilities. | Non-linear optical devices, organic light-emitting devices. | wum.edu.pk |
| (Z)-2-(4-nitrophenyl)-3-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acrylonitrile | Show high NLO responses dependent on the functionalization with electron-accepting groups. | Material sciences. | researchgate.net |
| N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates | Studied for optical nonlinearity in chloroform (B151607) solution using 5ns laser pulses. | Non-linear optics. | researchgate.net |
Polymer Applications and Optical Properties (e.g., Thin Film Preparation, Dispersion Parameters)
The this compound moiety has been successfully incorporated into polymers to create materials with specific optical properties. A methacrylate (B99206) monomer, 1,3-diphenyl-1H-pyrazol-5-yl methacrylate, was synthesized and polymerized to form its homopolymer. researchgate.net Furthermore, this pyrazole-derived polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate), has been blended with poly(methyl methacrylate) (PMMA) using a solution mixing method to create novel polymer blends. dergipark.org.trresearchgate.net
Thin films of these polymer blends have been prepared using the spin coating technique, allowing for detailed investigation of their optical properties. dergipark.org.trresearchgate.net The blend polymer was found to be thermally stable up to 275.4 °C. dergipark.org.tr Optical measurements revealed that the material is highly transparent, with a transmittance value of 97.55% at a wavelength of 700 nm. dergipark.org.trresearchgate.net The electronic transitions for the polymer were determined to be of the indirect allowed transition type. dergipark.org.trresearchgate.net Detailed analysis of the optical and dispersion parameters provides valuable insights into the material's behavior and potential applications.
| Parameter | Value | Reference |
|---|---|---|
| Transmittance (at 700 nm) | 97.55% | dergipark.org.trresearchgate.net |
| Refractive Index (at 700 nm) | 1.37 | dergipark.org.trresearchgate.net |
| Optical Band Gap (Eg) | 3.737 eV | dergipark.org.trresearchgate.net |
| Urbach Energy (Eu) | 0.831 eV | dergipark.org.trresearchgate.net |
| Oscillator Energy (Eo) | 3.982 eV | dergipark.org.tr |
| Dispersion Energy (Ed) | 3.488 eV | dergipark.org.tr |
| Average Inter-band Oscillator Wavelength (λo) | 311.7 nm | dergipark.org.tr |
| Oscillator Strength (So) | 9.02 x 10¹² m⁻² | dergipark.org.tr |
Electroluminescent Materials, Chemical Switches, and Semiconductors
Pyrazole derivatives are extensively researched for their applications in electroluminescent devices, such as Organic Light-Emitting Diodes (OLEDs). researchgate.net The pyrazole moiety is a key component in ligands used to synthesize highly luminescent lanthanide complexes, particularly with Europium(III), which are valued for their near-monochromatic red emission. sci-hub.se These complexes are designed to be thermally stable and soluble in common solvents, making them suitable for producing OLEDs through both dry and wet technologies. sci-hub.se
Furthermore, iridium(III) complexes using (1H-pyrazol-5-yl)pyridine derivatives as ancillary ligands have been developed, showing highly efficient green electroluminescence with low efficiency roll-off in OLEDs. rsc.org Trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines, which are derivatives of the pyrazole structure, have also been synthesized and characterized for their potential in both photovoltaic and electroluminescent applications, demonstrating deep bluish-green emission when used as an emitter in OLED devices. mdpi.com Some pyrazole-containing conjugated polymers have been identified as n-type electroluminescent materials based on cyclic voltammetry studies. researchgate.net
Coordination Chemistry Research
The field of coordination chemistry has greatly benefited from the use of pyrazole-based compounds as ligands, owing to their ability to form stable complexes with a wide range of metal ions.
Design and Synthesis of this compound as a Ligand for Metal Complexes
This compound and its related structures, such as 4-acyl-5-pyrazolones, are excellent chelating ligands. unicam.it The structure contains both nitrogen and oxygen donor atoms, allowing it to bind to metal centers in a bidentate fashion. These ligands combine the properties of the pyrazolone (B3327878) ring with those of diketones, resulting in an O,O-chelating system. unicam.it Condensation with amines or hydrazine (B178648) can further enhance their coordination features by introducing additional nitrogen atoms, creating N,O-chelating Schiff base ligands. unicam.it
These pyrazolone-based ligands have been used to synthesize complexes with various metal ions, including Zn(II), Cu(II), Mo(IV), Mn(II), Ni(II), and Co(II). unicam.itmdpi.com The resulting metal complexes can have diverse structures, ranging from monomeric to one-dimensional coordination polymers. unicam.it The specific geometry and properties of the metal complex are influenced by the ligand structure and the metal ion involved. For example, octahedral geometries have been proposed for Mn(II), Ni(II), Co(II), and Cu(II) complexes with certain pyrazolone-derived Schiff bases. mdpi.com The study of these metal complexes is crucial for developing new materials and catalysts. unicam.it
Formation of Coordination Compounds with Diverse Topologies and Nuclearity
The molecular structure of this compound and its derivatives, particularly their ability to exist in different tautomeric forms, makes them versatile ligands in coordination chemistry. mdpi.com These compounds, often referred to as pyrazolones, can coordinate to metal ions as neutral molecules or as deprotonated anions, typically acting as bidentate or monodentate ligands. This flexibility allows for the formation of a wide array of metal complexes with diverse structural features.
The coordination of pyrazolone-based ligands to metal centers can result in simple mononuclear complexes or more complex polynuclear structures, including coordination polymers. rsc.orgbohrium.com The topology and nuclearity of these compounds are influenced by several factors, including the nature of the metal ion, the specific substituents on the pyrazole ring, the reaction conditions, and the choice of co-ligands. For instance, derivatives such as 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole have been used to construct 2D layered coordination polymers with metals like Co(II), Zn(II), and Cd(II). rsc.org These layers can further assemble through hydrogen bonding and other non-covalent interactions to form extended 3D supramolecular architectures. rsc.orgnih.gov The ability of the pyrazole ring and its phenyl substituents to participate in π–π stacking interactions also plays a crucial role in stabilizing the resulting crystal structures. nih.gov The resulting complexes can exhibit various geometries, with octahedral coordination being common for many transition metals. mdpi.com
Applications in Catalysis and Ion Detection Sensors
The unique electronic and structural properties of metal complexes derived from this compound lend themselves to advanced applications in catalysis and chemical sensing.
Catalysis: Protic pyrazole complexes, where the N-H group of the pyrazole ring remains intact, have emerged as significant compounds in homogeneous catalysis. nih.gov The presence of the proton-responsive N-H group is often crucial for the catalytic cycle, participating in metal-ligand cooperation where the ligand is not merely a spectator but an active participant in bond activation and formation. nih.gov Pyrazolone-based metal complexes have been investigated for their catalytic activity in various organic transformations. bohrium.com For example, pincer-type ligands incorporating protic pyrazole units have been used to create ruthenium(II) complexes that catalyze the aerobic oxidation of phosphines. nih.gov
Ion Detection Sensors: Pyrazolone and pyrazoline derivatives are recognized for their potential in the development of chemical sensors. researchgate.net Their inherent fluorescence properties can be modulated upon coordination with specific metal ions, forming the basis for selective chemosensors. A notable example is a pyrazoline derivative, 5-(4-methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole, which has been developed as a highly selective and sensitive fluorescent sensor for cadmium ions (Cd²+). colab.ws The fluorescence of this sensor is strongly quenched upon binding with Cd²+ through a photoinduced electron transfer mechanism. colab.ws This sensor exhibits a low detection limit of 0.09 μM and has been successfully applied to determine Cd²+ concentrations in real-world water samples. colab.ws
| Sensor Application | Target Ion | Mechanism | Detection Limit | Binding Constant (K) | Ref |
| Fluorescent Chemosensor | Cd²+ | Fluorescence Quenching | 0.09 μM | 5.3 x 10⁵ M⁻¹ | colab.ws |
Agrochemical Applications
Derivatives of this compound are prominent scaffolds in the field of agrochemicals, with extensive research demonstrating their potent fungicidal and herbicidal activities. nih.govresearchgate.netresearchgate.net
Herbicidal Activity: Many pyrazole derivatives function as potent herbicides by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key target in modern herbicide discovery. rsc.orgtandfonline.com A series of 1-acyl-3-phenyl-pyrazol benzophenones, derived from a pyrazole core, exhibited significant herbicidal activity against weeds like barnyard grass (Echinochloa crus-galli). rsc.org Notably, some of these compounds displayed greater potency than the commercial herbicide pyrazoxyfen (B166693) while also demonstrating better safety profiles for crops such as maize. rsc.org Other studies have synthesized novel pyrazole derivatives that show moderate to excellent herbicidal effects on both monocotyledonous and dicotyledonous plants. benthamdirect.comresearchgate.net
| Compound/Derivative | Target Weed | Efficacy/Inhibition | Reference |
| 1-acyl-3-phenyl-pyrazol benzophenones (5n, 5o) | Barnyard grass | Good activity at 0.05 mmol m⁻² | rsc.org |
| 4-chloro-N'-(2-(2,4-dichlorophenoxy)acetyl)-3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide | Brassica campestris | 100% inhibition at 200 µg/mL | benthamdirect.com |
| Compound 6l (a pyrazole derivative) | Monocotyledon and dicotyledon plants | Excellent activity at 150 g/ha | benthamdirect.com |
Fungicidal Activity: The pyrazole ring is a well-established pharmacophore in the design of modern fungicides. nih.govresearchgate.net Numerous derivatives have been synthesized and tested against a broad spectrum of plant pathogenic fungi. nih.govnih.gov For instance, certain pyrazole carboxamide derivatives have shown remarkable in vitro activity against fungi such as Rhizoctonia solani, Alternaria porri, and Marssonina coronaria. nih.gov One isoxazolol pyrazole carboxylate derivative exhibited an EC₅₀ value of 0.37 μg/mL against R. solani. nih.gov Similarly, other research has identified pyrazole derivatives containing a p-trifluoromethylphenyl moiety that show potent, broad-spectrum fungicidal activity against pathogens like Botrytis cinerea, Valsa mali, and Fusarium graminearum. nih.gov
| Compound/Derivative | Target Fungi | EC₅₀ Value (μg/mL) | Reference |
| Isoxazolol pyrazole carboxylate (7ai) | Rhizoctonia solani | 0.37 | nih.gov |
| Compound 26 (with p-trifluoromethylphenyl) | Botrytis cinerea | 2.432 | nih.gov |
| Compound 26 (with p-trifluoromethylphenyl) | Rhizoctonia solani | 2.182 | nih.gov |
| Compound 26 (with p-trifluoromethylphenyl) | Valsa mali | 1.787 | nih.gov |
| Compound 26 (with p-trifluoromethylphenyl) | Thanatephorus cucumeris | 1.638 | nih.gov |
Future Perspectives and Emerging Research Directions
Advancements in Targeted Therapeutic Development Strategies
The unique structural features of the 1,3-diphenyl-1H-pyrazol-5-ol scaffold make it an attractive candidate for the development of targeted therapeutics. Future research is increasingly focused on designing derivatives that can selectively interact with specific biological targets, leading to more effective and less toxic treatment modalities.
One of the most promising areas is in the development of kinase inhibitors. Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of this compound are being investigated as inhibitors of various kinases, such as Aurora kinase A and epidermal growth factor receptor (EGFR) tyrosine kinase. rsc.orgmdpi.com The pyrazole (B372694) ring system is adept at forming hydrogen bonds and other interactions within the ATP-binding pocket of kinases, providing a strong foundation for the rational design of potent and selective inhibitors. nih.gov
Another key area of therapeutic development is the targeting of metabolic enzymes and nuclear receptors. For instance, derivatives of 1,3-diphenyl-1H-pyrazole have been identified as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key regulator in insulin (B600854) signaling pathways, making them potential therapeutic agents for diabetes and obesity. nih.gov Furthermore, some analogs have been shown to act as partial agonists of peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that is a major target for the treatment of type 2 diabetes. researchgate.netebi.ac.uk
The development of hybrid molecules, where the this compound moiety is combined with other pharmacologically active scaffolds, is also a burgeoning field. taylorfrancis.com This strategy aims to create multifunctional drugs that can hit multiple targets simultaneously, potentially leading to synergistic therapeutic effects and overcoming drug resistance.
| Therapeutic Target | Example Derivative Class | Potential Application |
| Kinases (e.g., Aurora A, EGFR) | 1,3,5-triazine-based pyrazole derivatives | Anticancer therapies |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 1,3-diphenyl-1H-pyrazole derivatives with rhodanine-3-alkanoic acid groups | Diabetes, Obesity |
| Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) | 1,3-diphenyl-1H-pyrazole derivatives | Type 2 Diabetes |
Innovations in Green and Sustainable Synthetic Methodologies for Industrial Scale-up
The increasing demand for environmentally friendly chemical processes has spurred significant innovation in the synthesis of pyrazole derivatives, including this compound. The focus is on developing methodologies that are not only efficient and high-yielding but also adhere to the principles of green chemistry, making them suitable for industrial scale-up.
Traditional methods for pyrazole synthesis often involve the use of hazardous solvents, harsh reaction conditions, and produce significant waste. researchgate.net Modern approaches are moving towards the use of greener alternatives. Microwave-assisted organic synthesis, for example, has emerged as a powerful tool for the rapid and efficient synthesis of pyrazolone (B3327878) derivatives under solvent-free conditions. mdpi.comnih.gov This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.
The use of water as a solvent is another key aspect of green pyrazole synthesis. researchgate.netthieme-connect.com Water is an abundant, non-toxic, and non-flammable solvent, making it an ideal medium for many organic reactions. Researchers have successfully developed aqueous methods for the synthesis of pyrazolone compounds, often employing catalysts that are effective in aqueous media. acs.org
Furthermore, the development of reusable catalysts is a critical component of sustainable synthesis. Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused multiple times, are being explored for pyrazole synthesis. thieme-connect.com Grinding techniques, which involve the solvent-free reaction of solids, also represent a green and efficient method for the synthesis of pyrazole derivatives. nih.govtsijournals.com These innovations not only reduce the environmental impact of chemical production but also offer economic advantages for industrial-scale manufacturing.
| Green Chemistry Approach | Key Advantages | Example Application |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, solvent-free conditions | Synthesis of 4-arylidenepyrazolone derivatives |
| Aqueous Synthesis | Use of a non-toxic, non-flammable, and abundant solvent | Multicomponent reactions for pyrazolone synthesis |
| Reusable Catalysts | Reduced waste, cost-effective | Heterogeneous catalysts for pyrazole synthesis in water |
| Grinding Techniques | Solvent-free, high efficiency | Synthesis of functionalized pyrazole heterocycles |
Expansion into Novel Material Science Applications with Enhanced Properties
The unique photophysical properties of pyrazole derivatives, particularly their fluorescence, have opened up new avenues for their application in material science. While research in this area is still emerging for this compound itself, closely related pyrazoline derivatives have shown significant promise in the development of organic light-emitting diodes (OLEDs). researchgate.net
Pyrazoline derivatives are known for their strong fluorescence and high hole-transport efficiency, which are critical properties for materials used in OLEDs. researchgate.net These compounds can be incorporated into the emissive layer of an OLED to generate light, or into the hole-transport layer to facilitate the movement of charge carriers. The ability to tune the photoluminescent properties of these molecules by modifying their chemical structure allows for the creation of materials that emit light across the visible spectrum.
Future research in this area will likely focus on the synthesis and characterization of novel this compound derivatives with enhanced optical and electronic properties. This could involve the introduction of different substituents onto the phenyl rings or the pyrazole core to modulate the emission wavelength, quantum yield, and charge-transport characteristics of the material. The goal is to develop highly efficient and stable materials for next-generation displays and lighting applications.
Deeper Mechanistic Understanding through Advanced Computational and Experimental Techniques
A deeper understanding of the structure-property relationships of this compound and its derivatives is crucial for the rational design of new molecules with desired functionalities. Advanced computational and experimental techniques are playing an increasingly important role in elucidating the intricate details of their chemical behavior.
Computational methods, such as Density Functional Theory (DFT) and molecular docking studies, are being used to predict the electronic structure, reactivity, and binding interactions of pyrazole derivatives. rsc.orgresearchgate.netasianpubs.org These theoretical calculations can provide valuable insights into the mechanism of action of these compounds at a molecular level, guiding the design of more potent and selective therapeutic agents. For instance, molecular docking can be used to predict how a pyrazole derivative will bind to the active site of a target protein, allowing for the optimization of its structure to improve its binding affinity. researchgate.net
On the experimental front, techniques like X-ray crystallography are being used to determine the precise three-dimensional structure of these molecules. nih.govnih.gov This information is invaluable for understanding how the molecule's conformation influences its properties and for validating the predictions of computational models. Spectroscopic techniques, such as NMR and FT-IR, are also essential for characterizing the structure and purity of newly synthesized compounds. researchgate.net
By combining computational and experimental approaches, researchers can gain a comprehensive understanding of the mechanistic underpinnings of the biological and material properties of this compound derivatives. This knowledge will be instrumental in accelerating the discovery and development of new applications for this versatile class of compounds.
Exploration of New Biological Targets and Pharmacological Activities
The pyrazole scaffold is a well-established pharmacophore, and derivatives of this compound continue to be explored for new biological targets and pharmacological activities. nih.govmdpi.com The inherent versatility of the pyrazole ring allows for a wide range of chemical modifications, leading to the discovery of compounds with novel mechanisms of action.
Recent research has expanded the known biological activities of pyrazole derivatives to include antimicrobial, antioxidant, and anti-inflammatory effects. nih.govnih.govsapub.org For example, certain this compound derivatives have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. nih.gov
The exploration of new biological targets is a key focus of ongoing research. This involves screening libraries of pyrazole derivatives against a wide range of biological assays to identify novel activities. For instance, hybrid derivatives of 1,3-diphenyl-1H-pyrazole and L-α-amino acids are being investigated for their potential to inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are relevant to the treatment of diabetes and Alzheimer's disease, respectively. researchgate.netsemanticscholar.org
The discovery of novel pyrazole-based compounds with unique pharmacological profiles holds significant promise for the development of new therapies for a wide range of diseases. As our understanding of the biological roles of various proteins and pathways continues to grow, so too will the opportunities for targeting them with innovative pyrazole-based molecules.
| Pharmacological Activity | Biological Target/Mechanism | Potential Therapeutic Area |
| Antimicrobial | Inhibition of bacterial growth | Infectious diseases |
| Antioxidant | Radical scavenging | Diseases associated with oxidative stress |
| Anti-inflammatory | Inhibition of inflammatory pathways | Inflammatory disorders |
| α-Glucosidase Inhibition | Enzyme inhibition | Diabetes |
| Acetylcholinesterase Inhibition | Enzyme inhibition | Alzheimer's disease |
Q & A
Basic Synthesis and Characterization
Q: What are the most efficient synthetic routes for 1,3-diphenyl-1H-pyrazol-5-ol, and how can intermediates be characterized? A: A one-pot synthesis method involves cyclizing benzoylacetonitrile with phenylhydrazine under neat conditions, followed by acylation to yield N-(1,3-diphenyl-1H-pyrazol-5-yl)amides in 70–90% efficiency . Intermediates like 5-amino-1,3-diphenylpyrazole can be tracked via TLC and characterized using NMR. For structural validation, X-ray crystallography (using SHELX software for refinement ) or FTIR analysis of hydroxyl and NH stretches (3200–3500 cm) is recommended.
Advanced Synthetic Optimization
Q: How can reaction conditions be optimized to minimize byproducts in pyrazole-ring formation? A: Key parameters include:
- Temperature control : Maintaining 80–100°C during cyclization prevents decomposition of phenylhydrazine derivatives.
- Solvent selection : Neat conditions or polar aprotic solvents (e.g., DMF) enhance reaction rates .
- Catalysts : Acidic or basic catalysts (e.g., KCO) improve regioselectivity in heterocyclic ring closure .
Byproduct analysis via HPLC or GC-MS is critical for identifying undesired adducts like unreacted hydrazines .
Structural Elucidation Challenges
Q: How do crystallographic data resolve ambiguities in the tautomeric forms of this compound? A: X-ray diffraction studies reveal that the enol form (5-hydroxy) dominates in the solid state due to intramolecular hydrogen bonding between the hydroxyl group and the pyrazole nitrogen. SHELXL refinement software is widely used to model hydrogen-bonding networks and validate tautomeric stability . For solution-state studies, NMR chemical shifts (e.g., C-5 at ~160 ppm) distinguish between keto and enol forms .
Pharmacological Mechanism Exploration
Q: What methodologies are used to evaluate the biological activity of this compound derivatives? A: Common approaches include:
- Receptor binding assays : Radiolabeled ligands (e.g., -bicuculline for GABA receptor studies) quantify affinity .
- Enzyme inhibition : Kinetic assays (e.g., IC determination) assess interactions with targets like cyclooxygenase or kinases .
- In silico docking : Molecular dynamics simulations predict binding modes using software like AutoDock .
Data Contradictions in Structure-Activity Relationships (SAR)
Q: How can conflicting SAR data for pyrazole derivatives be resolved? A: Discrepancies often arise from:
- Substituent effects : Electron-withdrawing groups (e.g., -CF) at the 5-position enhance metabolic stability but may reduce solubility .
- Bioassay variability : Standardizing protocols (e.g., cell lines, incubation times) minimizes experimental noise .
Meta-analyses of crystallographic and pharmacological datasets (e.g., combining SHELX-refined structures with IC values) clarify trends .
Analytical Method Validation
Q: Which analytical techniques are most reliable for purity assessment of this compound? A:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) separate impurities at <1% levels .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H] at m/z 265.1) and detects halogenated byproducts .
- Elemental analysis : Carbon/nitrogen ratios within ±0.3% of theoretical values ensure stoichiometric purity .
Computational Modeling Applications
Q: How can DFT calculations enhance understanding of the compound’s reactivity? A: Density functional theory (DFT) at the B3LYP/6-31G* level predicts:
- Electrophilic sites : The 5-hydroxy group and pyrazole N-2 are reactive toward acylation .
- Tautomeric energy barriers : ΔG between enol and keto forms is ~2.5 kcal/mol, favoring enol in polar solvents .
Software like Gaussian or ORCA integrates these results with experimental IR/Raman spectra for validation .
Stability and Storage Recommendations
Q: What conditions prevent degradation of this compound during storage? A:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
